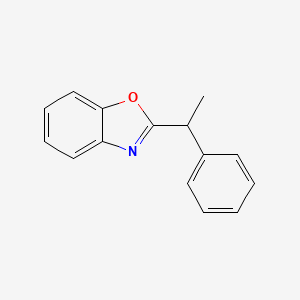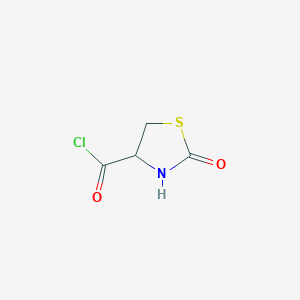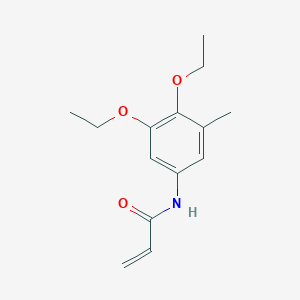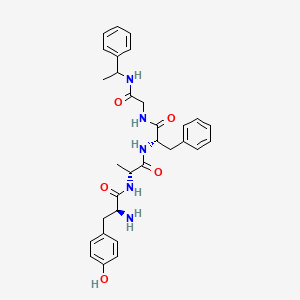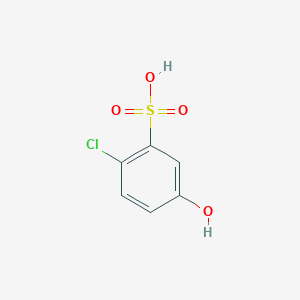
2-Chloro-5-hydroxybenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-hydroxybenzene-1-sulfonic acid is an aromatic compound with a benzene ring substituted with a chlorine atom, a hydroxyl group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2-chlorophenol, where the hydroxyl group directs the sulfonic acid group to the para position relative to the chlorine atom. The reaction is carried out using concentrated sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-hydroxybenzoquinone.
Reduction: Formation of 2-chloro-5-hydroxybenzenesulfonate.
Substitution: Formation of 2-substituted-5-hydroxybenzenesulfonic acids.
Aplicaciones Científicas De Investigación
2-Chloro-5-hydroxybenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-hydroxybenzene-1-sulfonic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonic acid: Similar structure but with two chlorine atoms.
2-Hydroxybenzenesulfonic acid: Lacks the chlorine atom.
5-Amino-2-hydroxybenzenesulfonic acid: Contains an amino group instead of chlorine.
Propiedades
Número CAS |
91220-44-9 |
|---|---|
Fórmula molecular |
C6H5ClO4S |
Peso molecular |
208.62 g/mol |
Nombre IUPAC |
2-chloro-5-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H5ClO4S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3,8H,(H,9,10,11) |
Clave InChI |
DNZQLPUMEJPOIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


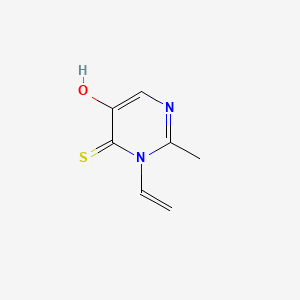
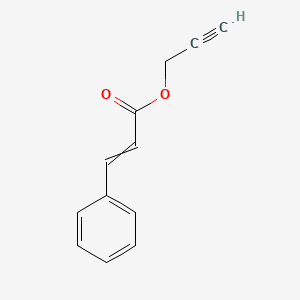
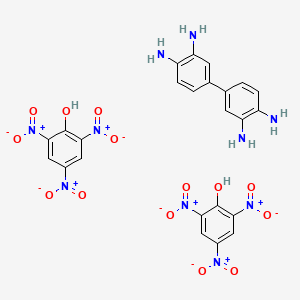
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
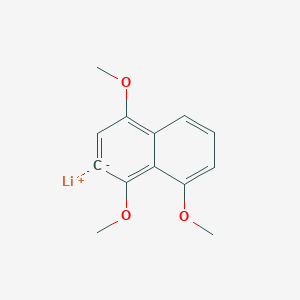
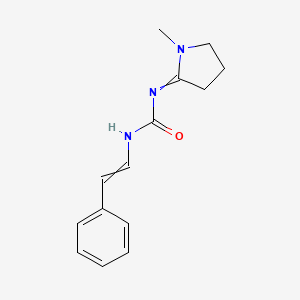

![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
